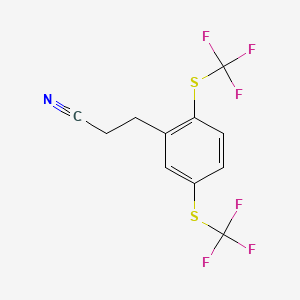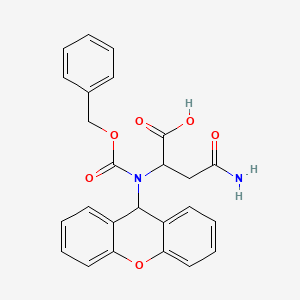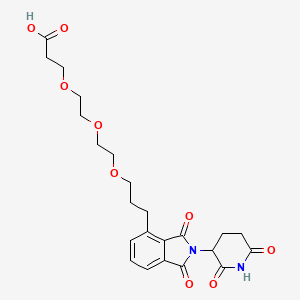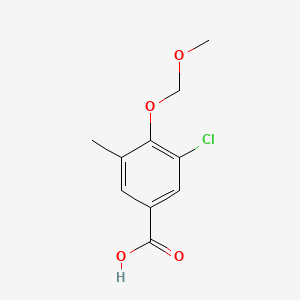
3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid is an organic compound with a complex structure that includes a chloro group, a methoxymethoxy group, and a methyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 4-(methoxymethoxy)-5-methylbenzoic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), solvents (ether, ethanol), catalysts (palladium on carbon).
Major Products
Substitution: Corresponding amines or thiols.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Applications De Recherche Scientifique
3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the methoxymethoxy group can undergo hydrolysis to release methanol and form corresponding aldehydes or acids. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-methoxycinnamic acid: Similar structure but with a cinnamic acid core.
4-Chloro-3-methoxybenzoic acid: Similar structure but with different positions of the chloro and methoxy groups.
Uniqueness
3-Chloro-4-(methoxymethoxy)-5-methylbenzoic acid is unique due to the presence of both a methoxymethoxy group and a methyl group on the benzoic acid core, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11ClO4 |
|---|---|
Poids moléculaire |
230.64 g/mol |
Nom IUPAC |
3-chloro-4-(methoxymethoxy)-5-methylbenzoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-6-3-7(10(12)13)4-8(11)9(6)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13) |
Clé InChI |
JHTYWISOSPEEAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OCOC)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


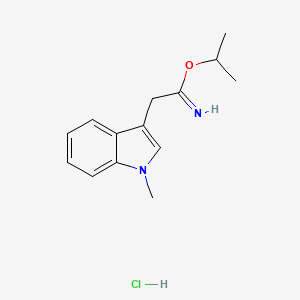
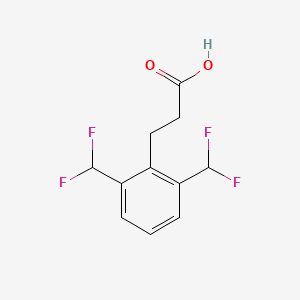
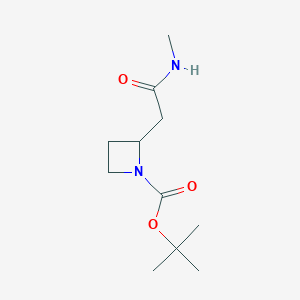
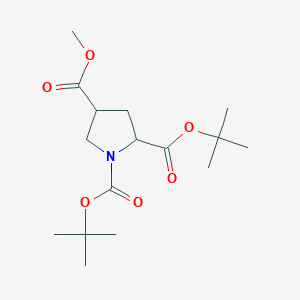

![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)

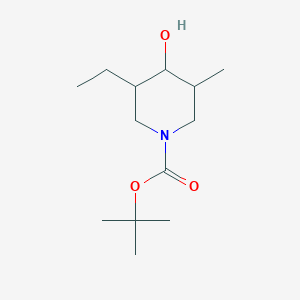
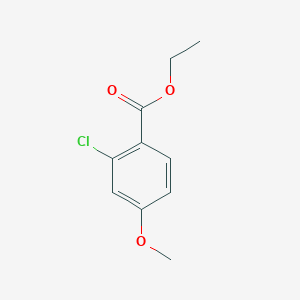
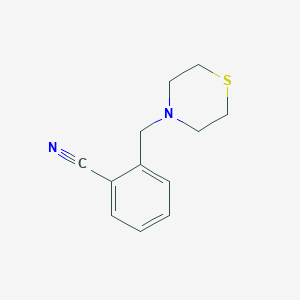
![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)
